1,3-Bis(trimethylsilyl)urea
Overview
Description
1,3-Bis(trimethylsilyl)urea is a useful research compound. Its molecular formula is C7H20N2OSi2 and its molecular weight is 204.42 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
1,3-Bis(trimethylsilyl)urea, also known as BSU, is a versatile reagent used in organic synthesis . It primarily targets active hydrogen atoms in organic molecules, replacing them with trimethylsilyl groups .
Mode of Action
BSU interacts with its targets through a process known as silylation . In this process, the trimethylsilyl groups of BSU replace the active hydrogen atoms in the target molecules . This interaction results in the formation of silyl-protected compounds .
Biochemical Pathways
The silylation process facilitated by BSU affects various biochemical pathways. For instance, it is commonly used in peptide sequencing, a crucial process in proteomics . By attaching to the genome’s DNA binding proteins, it disrupts DNA replication and transcription by blocking the binding of RNA polymerase to the DNA template .
Pharmacokinetics
It’s known that bsu is highly soluble in multiple organic solvents , suggesting that it may have good bioavailability in organisms when delivered in an appropriate solvent.
Result of Action
The primary result of BSU’s action is the formation of silyl-protected compounds . These compounds are resistant to certain types of chemical reactions, making them useful in multi-step organic synthesis . In the context of proteomics, BSU aids in peptide sequencing, thereby contributing to the understanding of protein structures and functions .
Action Environment
The action of BSU is influenced by various environmental factors. It is relatively stable at room temperature but will gradually decompose when heated or exposed to air . It reacts with water , indicating that it should be stored and used in an inert, moisture-free environment . The use of appropriate protective measures is recommended due to its potential irritant and corrosive properties .
Biochemical Analysis
Biochemical Properties
1,3-Bis(trimethylsilyl)urea plays a significant role in biochemical reactions, particularly in the silylation of alcohols and carboxylic acids. It is frequently used as a reagent in peptide sequencing and proteomics research. The compound interacts with DNA binding proteins, disrupting DNA replication and transcription by blocking the binding of RNA polymerase to the DNA template . This interaction highlights its importance in molecular biology and biochemistry.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by disrupting DNA replication and transcription, which can affect cell signaling pathways, gene expression, and cellular metabolism . These disruptions can lead to changes in cellular behavior and function, making it a valuable tool in studying cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with DNA binding proteins. By attaching to these proteins, the compound blocks the binding of RNA polymerase to the DNA template, thereby inhibiting DNA replication and transcription . This inhibition can lead to changes in gene expression and cellular function, providing insights into the molecular mechanisms underlying these processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature but can degrade when exposed to heat or air . Long-term studies have shown that its effects on cellular function can vary, with potential degradation products influencing the outcomes of experiments.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound can effectively inhibit DNA replication and transcription without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including potential damage to cellular structures and functions .
Metabolic Pathways
This compound is involved in metabolic pathways related to silylation reactions. It interacts with enzymes and cofactors that facilitate these reactions, affecting metabolic flux and metabolite levels . The compound’s role in these pathways underscores its importance in biochemical research and applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function within biological systems.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular processes . Understanding its localization is crucial for elucidating its role in cellular functions.
Preparation Methods
1,3-Bis(trimethylsilyl)urea can be synthesized through several methods:
Reaction of Urea with Disilazane: One common method involves the reaction of urea with a disilazane, such as hexamethyldisilazane. The reaction is typically carried out in an aliphatic nitrile solvent like acetonitrile.
Reaction with Isocyanates: Another method involves the reaction of trimethylsilyl isocyanate with chloromethylamine to produce the desired compound.
Chemical Reactions Analysis
1,3-Bis(trimethylsilyl)urea undergoes various chemical reactions:
Silylation: It is widely used as a silylating agent to protect hydroxyl and carboxyl groups in organic molecules.
Hydrolysis: The compound reacts with water, leading to the formation of urea and trimethylsilanol.
Scientific Research Applications
1,3-Bis(trimethylsilyl)urea has several applications in scientific research:
Comparison with Similar Compounds
1,3-Bis(trimethylsilyl)urea is similar to other silylating agents such as:
N,O-Bis(trimethylsilyl)acetamide: Used for the silylation of alcohols and carboxylic acids.
Trimethylsilyl Chloride: Another common silylating agent used in organic synthesis.
Compared to these compounds, this compound is unique in its ability to protect both hydroxyl and carboxyl groups simultaneously, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
1,3-bis(trimethylsilyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H20N2OSi2/c1-11(2,3)8-7(10)9-12(4,5)6/h1-6H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASDFXZJIDNRTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NC(=O)N[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20N2OSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066358 | |
Record name | N,N'-Bis(trimethylsilyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [IUCLID] White or yellow solid; [Alfa Aesar MSDS] | |
Record name | 1,3-Bis(trimethylsilyl)urea | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19239 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
18297-63-7 | |
Record name | N,N′-Bis(trimethylsilyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18297-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urea, N,N'-bis(trimethylsilyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018297637 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, N,N'-bis(trimethylsilyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N'-Bis(trimethylsilyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-bis(trimethylsilyl)urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.328 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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